Steffimycin - 11033-34-4

Steffimycin

Catalog Number: EVT-285047
CAS Number: 11033-34-4
Molecular Formula: C28H30O13
Molecular Weight: 574.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Steffimycin is a natural product found in Streptomyces steffisburgensis and Streptomyces albus with data available.
Source

The primary source of steffimycin is the bacterium Streptomyces steffisburgensis. This organism is part of the diverse genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including antibiotics and other bioactive compounds.

Classification

Steffimycin falls under the classification of natural products, specifically within the polyketide family. It is structurally related to other anthracycline antibiotics, sharing similarities in its biosynthetic pathways and mechanisms of action.

Synthesis Analysis

Methods

The biosynthesis of steffimycin involves a series of enzymatic reactions that convert simple precursors into the complex structure of the antibiotic. Recent advancements have focused on total synthesis methods, including one-pot enzymatic reactions that combine multiple enzymes from different biosynthetic pathways.

Technical Details

  1. One-Pot Enzymatic Synthesis: A notable method involves using polyketide synthase and cyclases from various pathways to synthesize presteffimycinone, an early intermediate in steffimycin biosynthesis. This approach utilizes a combination of enzymes to facilitate cyclization and assembly of the anthracycline scaffold, demonstrating the potential for combinatorial biosynthetic enzymology .
  2. Heterologous Expression: The cloning and expression of biosynthetic gene clusters in host organisms such as Streptomyces albus have been employed to produce steffimycin and its derivatives more efficiently .
Molecular Structure Analysis

Structure

Steffimycin possesses a complex molecular structure typical of anthracyclines, featuring multiple rings and functional groups that contribute to its biological activity. The compound's structure includes a tetracyclic core with hydroxyl groups that are critical for its interaction with biological targets.

Data

The molecular formula for steffimycin is C₁₄H₁₅N₃O₄, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that defines its properties and reactivity.

Chemical Reactions Analysis

Reactions

Steffimycin undergoes various chemical reactions during its biosynthesis and in pharmacological contexts. Key reactions include:

  • Polyketide Formation: The initial steps involve the assembly of acetyl-CoA units through polyketide synthase activity.
  • Cyclization: Enzymatic cyclization processes lead to the formation of the characteristic anthracycline framework.
  • Reduction and Modification: Subsequent reactions involve hydroxylation and other modifications that finalize the structure.

Technical Details
The production process often employs high-performance liquid chromatography (HPLC) for analysis and purification of steffimycin during synthesis .

Mechanism of Action

Process

Steffimycin exerts its antibacterial effects primarily through interference with DNA synthesis. It intercalates into DNA strands, disrupting replication and transcription processes. This mechanism is similar to other anthracycline antibiotics, which also target nucleic acids.

Data

Studies have shown that steffimycin's binding affinity to DNA is influenced by its structural features, particularly the presence of hydroxyl groups which enhance intercalation efficiency .

Physical and Chemical Properties Analysis

Physical Properties

Steffimycin is typically a solid at room temperature with low solubility in water but higher solubility in organic solvents such as methanol and ethanol. Its melting point and specific optical rotation values are defined by its crystal structure.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to light or heat. Its reactivity profile includes susceptibility to oxidation, which can lead to loss of activity.

Applications

Scientific Uses

Steffimycin has garnered interest in medicinal chemistry due to its potent antibacterial properties. It has been explored for:

  • Antibiotic Development: As a template for designing new antibiotics against resistant bacterial strains.
  • Cancer Research: Investigating its potential as an anticancer agent due to similarities with other anthracyclines used in chemotherapy.
  • Biotechnological Applications: Utilizing its biosynthetic pathway for producing derivatives with enhanced efficacy or reduced toxicity.
Phylogenetic Origins and Natural Sources of Steffimycin-Producing Actinomycetes

Ecological Niches of Lichen-Derived Streptomyces spp.

Lichen ecosystems represent a rich yet underexplored reservoir for actinomycetes, particularly Streptomyces species that produce steffimycin-type antibiotics. These symbiotic structures—comprising fungi, algae, and/or cyanobacteria—create unique microenvironments characterized by fluctuating moisture, pH, and nutrient availability, which drive the evolution of specialized metabolites in associated actinomycetes. Steffimycin-producing strains, such as Streptomyces sp. 0630c, have been isolated from the foliose lichen Peltigera sp. in Xinjiang Uygur Autonomous Region, China. This strain yielded steffimycin F alongside known analogues (steffimycin and steffimycin D) through bioassay-guided isolation [1]. Lichen-derived actinomycetes exhibit distinct adaptations compared to soil or marine counterparts, including enhanced stress-response mechanisms and compact genomes enriched in biosynthetic gene clusters (BGCs) for defensive metabolites [7]. A meta-analysis of 25 novel actinomycetota species from lichens revealed that Streptomyces spp. predominantly colonize lichens in biodiverse regions like Yunnan Province, China, and Thailand (Table 1). These strains often require specialized isolation media, such as humic acid-vitamin agar, reflecting their nutritional dependencies within the lichen thallus [7].

Table 1: Novel Actinomycetota Species Isolated from Lichens (2007–2022)

FamilyGenusSpeciesLichen Habitat
StreptomycetaceaeStreptomycesS. lichenisChiang Rai, Thailand
StreptomycetaceaeStreptomycesS. parmotrematisDoi Suthep-Pui NP, Thailand
MicrobacteriaceaeSubtercolaS. lobariaeJiaozi Snow Mountain, China
PseudonocardiaceaeActinomycetosporaA. rishiriensisRishiri Island, Japan

Comparative Genomic Analysis of Steffimycin-Producing Strains

Steffimycin-producing Streptomyces strains exhibit significant genomic plasticity, enabling ecological adaptation and metabolic diversification. Pan-genome analysis of 31 Streptomyces strains (9 from the South China Sea, 22 from NCBI) revealed an "open" pan-genome structure, indicating high genetic diversity and adaptive potential. Marine-derived strains, including those producing steffimycin analogues, encode additional transporters for osmolyte uptake (e.g., glycine betaine) and possess genomic islands conferring salt tolerance [9]. Key findings include:

  • BGC Enrichment: Steffimycin producers harbor conserved type II polyketide synthase (PKS) BGCs spanning 35–40 kb, which include genes for aglycone assembly (stfA–E), deoxyhexose biosynthesis (stfI–K), and glycosylation (stfG) [1] [6].
  • Horizontal Gene Transfer (HGT): Phylogenomic analysis identified HGT events in 78% of marine isolates, introducing genes for cold-shock proteins (cspA) and exopolysaccharide synthesis, which may indirectly enhance secondary metabolite production under stress [9].
  • Genome Reduction: Mutant strains with enhanced antibiotic production (e.g., rapamycin-overproducing S. rapamycinicus SRMK07) show large terminal deletions (up to 2.91 Mbp), eliminating 17 BGCs competing for precursors like malonyl-CoA. This redirects metabolic flux toward target antibiotics [5].

Table 2: Genomic Features of Steffimycin-Producing vs. Reference Streptomyces Strains

FeatureLichen-Associated StrainsMarine-Derived StrainsSoil Strains
Avg. Genome Size (Mbp)8.9–10.29.5–11.810.5–12.7
G+C Content (%)71.2–73.870.5–72.168.9–71.5
BGCs per Strain32–3828–3535–42
HGT Events3–56–91–3

Chemodiversity in Streptomyces steffisburgensis Lineages

The S. steffisburgensis clade generates structural diversity in steffimycins through three primary mechanisms:

  • Starter Unit Variation: Incorporation of acetyl-CoA vs. propionyl-CoA starters yields steffimycins with methyl-substituted decaketide backbones (e.g., steffimycin D vs. steffimycin) [1].
  • Tailoring Reactions:
  • Oxidation: C-10 ketoreduction generates 10-dihydrosteffimycin [3].
  • O-Methylation: 8-O-methylation forms steffimycin B, altering ring electrophilicity [6].
  • Glycosylation Flexibility: The rhamnosyltransferase StfG exhibits substrate promiscuity, attaching diverse deoxyhexoses (D/L-configured) to 8-demethoxy-10-deoxysteffimycinone. Engineered strains expressing oleY (3'-O-methyltransferase) produce 3'-O-methylsteffimycin, which shows 3-fold lower GI50 values (0.89 µM) against lung cancer cells than parental steffimycin [6].

Properties

CAS Number

11033-34-4

Product Name

Steffimycin

IUPAC Name

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

Molecular Formula

C28H30O13

Molecular Weight

574.5 g/mol

InChI

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1

InChI Key

HWMJTJZEJBSVCG-GPDBLRFJSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O

Solubility

Soluble in DMSO

Synonyms

Steffimycin; U 20661; U-20,661; U20661; U-20661

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O

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